molecular formula C12H25BO4 B13453041 2-(2-(2-Ethoxyethoxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-(2-Ethoxyethoxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13453041
M. Wt: 244.14 g/mol
InChI Key: RHSKAEFFQXOLFG-UHFFFAOYSA-N
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Description

2-(2-(2-Ethoxyethoxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound that has gained attention in various scientific fields due to its unique chemical properties. This compound is characterized by its boron-containing dioxaborolane ring and ethoxyethoxyethyl side chain, making it a versatile reagent in organic synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-Ethoxyethoxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-(2-(2-Ethoxyethoxy)ethyl)boronic acid with tetramethyl-1,3,2-dioxaborolane under anhydrous conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) at room temperature. The product is then purified through column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and in-line purification systems can streamline the synthesis, reducing production time and costs.

Chemical Reactions Analysis

Types of Reactions

2-(2-(2-Ethoxyethoxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or borates.

    Reduction: Reduction reactions can convert the boronic ester to boranes or other reduced boron species.

    Substitution: The ethoxyethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic conditions.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Boranes or other reduced boron species.

    Substitution: Various substituted boronic esters depending on the nucleophile used.

Scientific Research Applications

2-(2-(2-Ethoxyethoxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds in organic synthesis.

    Biology: The compound can be employed in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(2-(2-Ethoxyethoxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with palladium catalysts, facilitating the transfer of the ethoxyethoxyethyl group to the coupling partner. In biological systems, the boron atom can interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Ethoxyethoxy)ethyl acetate
  • 2-(2-Ethoxyethoxy)ethyl bromide
  • 2-(2-(2-Ethoxyethoxy)ethoxy)ethyl acrylate

Uniqueness

Compared to similar compounds, 2-(2-(2-Ethoxyethoxy)ethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its boron-containing dioxaborolane ring, which imparts distinct reactivity and stability. This makes it particularly valuable in applications requiring boron chemistry, such as cross-coupling reactions and boron neutron capture therapy.

Properties

Molecular Formula

C12H25BO4

Molecular Weight

244.14 g/mol

IUPAC Name

2-[2-(2-ethoxyethoxy)ethyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C12H25BO4/c1-6-14-9-10-15-8-7-13-16-11(2,3)12(4,5)17-13/h6-10H2,1-5H3

InChI Key

RHSKAEFFQXOLFG-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CCOCCOCC

Origin of Product

United States

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